10,11-Epoxy-6,7-farnesyl propenyl ether
Description
Structure
3D Structure
Properties
CAS No. |
51023-58-6 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-[(3E,7E)-3,7-dimethyl-9-[(E)-prop-1-enoxy]nona-3,7-dienyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H30O2/c1-6-13-19-14-12-16(3)9-7-8-15(2)10-11-17-18(4,5)20-17/h6,8,12-13,17H,7,9-11,14H2,1-5H3/b13-6+,15-8+,16-12+ |
InChI Key |
QXKYBQYAKZOANE-JBICZAISSA-N |
SMILES |
CC=COCC=C(C)CCC=C(C)CCC1C(O1)(C)C |
Isomeric SMILES |
C/C=C/OC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C |
Canonical SMILES |
CC=COCC=C(C)CCC=C(C)CCC1C(O1)(C)C |
Synonyms |
10,11-epoxy-6,7-cis-2,3-trans,cis-farnesyl propenyl ether 10,11-epoxy-6,7-farnesyl propenyl ethe |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 10,11 Epoxy 6,7 Farnesyl Propenyl Ether and Analogues
Total Synthesis Approaches
The complete de novo synthesis of complex natural products and their analogues, such as 10,11-Epoxy-6,7-farnesyl propenyl ether, represents a significant undertaking in organic chemistry. Such approaches provide unambiguous structural proof and offer the flexibility to create analogues not accessible from natural sources.
Key Synthetic Routes and Methodological Advancements for Sesquiterpenoid Ethers
The synthesis of sesquiterpenoid ethers is built upon the foundational chemistry of terpene synthesis. Modern advancements have introduced a variety of powerful reactions into the synthetic chemist's toolkit. The formation of the core sesquiterpene skeleton often relies on the iterative coupling of isoprenoid building blocks. Methodologies such as the Wittig reaction and its modifications have been historically significant in constructing the carbon backbone with control over double bond geometry. researchgate.nettandfonline.com
More recent advancements include the use of metal-catalyzed cross-coupling reactions and olefination strategies that offer high stereoselectivity and functional group tolerance. For the ether linkage, classical Williamson ether synthesis remains relevant, though modern methods involving metal catalysis or activation with reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) provide milder conditions and improved yields. mdpi.com The biosynthesis of sesquiterpenols, the precursors to many ethers, is also a source of inspiration, with chemoenzymatic approaches gaining traction. nih.gov For instance, cytochrome P450 enzymes have been utilized for the selective oxidation of sesquiterpenoid scaffolds, a strategy that can be adapted for creating precursors for etherification. acs.org
| Synthetic Step | Classical Method | Modern Advancement | Key Advantages of Modern Method |
|---|---|---|---|
| Carbon Backbone Construction | Wittig Reaction | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | High stereoselectivity, broad functional group tolerance. |
| Hydroxylation/Epoxidation | Peroxy acid oxidation (e.g., m-CPBA) | Directed epoxidation (e.g., Sharpless, Jacobsen), Chemoenzymatic oxidation (e.g., P450s) | High stereocontrol, site-selectivity on complex molecules. mdpi.comacs.org |
| Ether Linkage Formation | Williamson Ether Synthesis | Buchwald-Hartwig Amination (for N-analogues), Acid-catalyzed additions to alkenes | Milder reaction conditions, broader substrate scope. |
| Cyclization Strategies | Acid-catalyzed cyclization | Intramolecular Diels-Alder reactions, rsc.org C-H activation | High stereochemical control, construction of complex rings. |
Stereoselective Synthesis of Epoxide and Ethereal Linkages
Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, the key stereocenters are at the C10 and C11 positions of the epoxide ring.
The stereoselective epoxidation of the terminal double bond of a farnesol-like precursor is a well-established field. The Sharpless asymmetric epoxidation, utilizing titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and an oxidizing agent, is a benchmark method for converting allylic alcohols into epoxides with high enantioselectivity. mdpi.comnih.govacs.org While the terminal 10,11-double bond in the farnesyl skeleton is not part of an allylic alcohol system, related strategies involving substrate-directable epoxidation or the use of chiral catalysts like those employed in Jacobsen-Katsuki epoxidation can be applied to isolated alkenes. A common strategy involves the selective oxidation of the terminal double bond of farnesol (B120207) or its derivatives, often achieved with reagents like N-bromosuccinimide in a polar solvent to form a bromohydrin, followed by base-induced ring closure to the epoxide. orgsyn.org
The formation of the propenyl ether linkage must also be considered from a stereochemical perspective, as (E)- and (Z)-isomers are possible. The synthesis of specific vinyl ether isomers can be achieved through methods such as Wittig-type reactions with appropriate aldehydes or transition metal-catalyzed vinylation reactions.
Semisynthesis and Chemical Modification from Natural Precursors
Given the structural complexity of sesquiterpenoids, a purely synthetic approach can be lengthy and expensive. Semisynthesis, starting from readily available natural precursors, offers a more efficient alternative. Farnesol, an acyclic sesquiterpene alcohol, is the logical and common starting material for the synthesis of this compound. nih.govwikipedia.org Farnesol is commercially available and possesses the required C15 carbon skeleton and double bond arrangement. researchgate.net
A plausible and documented semisynthetic route proceeds as follows:
Protection of the Alcohol: The primary alcohol of farnesol is typically protected to prevent interference in subsequent steps. Acetylation with acetic anhydride (B1165640) and pyridine (B92270) is a standard procedure, yielding farnesyl acetate (B1210297). orgsyn.org
Selective Epoxidation: The key step is the selective epoxidation of the electron-rich terminal 10,11-double bond, leaving the other two internal double bonds intact. This is reliably accomplished by treating farnesyl acetate with N-bromosuccinimide in an aqueous solvent (like aqueous glyme), which selectively forms the 10,11-bromohydrin. orgsyn.org
Epoxide Ring Formation: The resulting bromohydrin is then treated with a base, such as potassium carbonate in methanol (B129727), to induce intramolecular cyclization to form 10,11-epoxyfarnesyl acetate. orgsyn.org
Deprotection: The acetate protecting group is removed by hydrolysis (e.g., with potassium carbonate in methanol, though this is often accomplished during the previous step) to yield 10,11-epoxyfarnesol.
Etherification: The final step is the formation of the propenyl ether. This can be achieved by reacting 10,11-epoxyfarnesol with a propenyl halide under basic conditions (Williamson ether synthesis) or through other etherification protocols.
This semisynthetic approach leverages the pre-existing stereochemistry and carbon framework of farnesol, making it a highly practical route to the target compound and its derivatives.
Preparation of Isotopically Labeled Analogues for Mechanistic Investigations
Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and ligand-receptor interactions. The synthesis of a labeled version of this compound would enable detailed investigation into its biological fate and mode of action.
A synthetic strategy for a ¹⁴C-labeled analogue could begin with a modified Wittig reaction to prepare labeled methyl farnesoate. tandfonline.comoup.com For example, reacting geranylacetone (B162166) with diethylcarbamoylmethyl phosphonate (B1237965) prepared from methyl bromoacetate-2-¹⁴C creates methyl farnesoate with a ¹⁴C label at the C2 position. tandfonline.com
The synthetic sequence would be:
Synthesis of Labeled Precursor: Prepare methyl farnesoate-2-¹⁴C via a Horner-Wadsworth-Emmons or Wittig reaction using a ¹⁴C-labeled phosphonate or ylide. tandfonline.com
Reduction: Reduce the labeled ester to the corresponding alcohol, farnesol-2-¹⁴C, using a reducing agent like lithium aluminum hydride. tandfonline.com
Semisynthesis: Carry the resulting farnesol-2-¹⁴C through the semisynthetic sequence described in section 2.2 (acetylation, selective epoxidation, deprotection, and etherification) to yield the final isotopically labeled target molecule.
This approach places the isotopic label in a stable position within the molecule's backbone, making it suitable for tracer studies.
Design and Synthesis of Specific Probes for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity. By systematically modifying the structure of this compound and observing the effect on its activity, researchers can map the pharmacophore. The synthesis of specific analogues is central to this process. nih.govnih.gov
Key modifications for SAR studies could include:
Epoxide Ring Analogues: Replacing the epoxide with other functional groups such as a diol (by acid-catalyzed opening of the epoxide), a thiirane (B1199164) (sulfur analogue), or an aziridine (B145994) (nitrogen analogue) can probe the importance of the oxirane ring's electrophilicity and hydrogen bonding capacity.
Ether Linkage Modification: The propenyl ether could be varied. Analogues with saturated (propyl ether) or elongated/shortened alkyl chains can be synthesized. The ether oxygen could also be replaced with sulfur (thioether) or nitrogen (amine) to assess the role of the heteroatom.
Sesquiterpene Backbone Alterations: Frame-shifted analogues, where the spacing between the double bonds is altered, can be synthesized to probe the required geometry for receptor binding. nih.gov Photoaffinity labeling analogues, incorporating groups like benzophenones, can be synthesized to irreversibly bind to and identify target receptors. acs.org
| Molecular Region | Parent Structure Feature | Example Analogue Modification | Rationale for Study |
|---|---|---|---|
| Terminal Functional Group | 10,11-Epoxide | 10,11-Diol, Thiirane, Aziridine | Investigate the role of the oxirane ring's electrophilicity and geometry. |
| Linkage | Propenyl Ether | Propyl Ether, Propargyl Ether, Thioether | Determine the importance of the ether oxygen and the double bond's rigidity. |
| Sesquiterpene Backbone | (E,E)-Farnesyl | (Z,E)- or (E,Z)-isomers, Frame-shifted analogues | Probe the required conformation and length for receptor fit. nih.gov |
| Mechanistic Probe | Standard Structure | Benzophenone-containing analogue | Used for photoaffinity labeling to identify binding proteins/receptors. acs.org |
Advanced Structural Characterization and Theoretical Computational Studies of 10,11 Epoxy 6,7 Farnesyl Propenyl Ether
Application of Advanced Spectroscopic Methods for Structural Elucidation
Detailed structural elucidation of 10,11-Epoxy-6,7-farnesyl propenyl ether using advanced spectroscopic methods such as high-resolution Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography of co-crystals has not been reported in peer-reviewed literature. While general principles of these techniques are well-established for similar chemical classes, specific data for this compound is absent.
For context, the spectroscopic analysis of related structures provides a framework for what might be expected. In ¹H NMR spectroscopy, protons adjacent to an ether oxygen typically resonate in the range of 3.4-4.5 ppm, while those on an epoxide ring are found further upfield at 2.5-3.5 ppm. google.comnih.gov Similarly, ¹³C NMR would show carbons bonded to the ether oxygen in the 50-80 ppm region and epoxide carbons at 40-60 ppm. google.com Mass spectrometry of ethers and epoxides would be expected to show characteristic fragmentation patterns, including cleavage alpha to the oxygen atom. However, without experimental data for this compound, these remain theoretical predictions. There are no published X-ray crystallography studies for this compound, which would be necessary to definitively determine its three-dimensional structure in the solid state. nih.govacs.orgmdpi.com
Computational Chemistry and Molecular Modeling Investigations
Dedicated computational studies on this compound are not available in the current body of scientific literature. Research in this area would be valuable for understanding the molecule's behavior and interactions at a molecular level.
Conformational Analysis and Energetic Profiling
There are no published studies on the conformational analysis or energetic profiling of this compound. Such studies, which could be performed using molecular mechanics, would help to identify the molecule's most stable three-dimensional shapes, a key factor in its biological activity. For farnesol (B120207) and its derivatives, the flexibility of the carbon chain allows for numerous conformations, with the rotatable bond count being a significant parameter in its interaction with receptors. fu-berlin.de
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, which can provide insights into electronic structure and reactivity, have not been specifically reported for this compound. Studies on other insect pheromones using methods like Density Functional Theory (DFT) have been used to model their stability and interaction with environmental factors. nih.govgoogle.com Similar calculations for this compound could predict its reactivity, dipole moment, and potential sites for interaction with biological receptors.
Ligand-Receptor Docking Simulations and Binding Affinity Predictions
Ligand-receptor docking simulations are crucial for predicting how a molecule might bind to a protein target. There are no published docking studies or binding affinity predictions for this compound with any specific insect olfactory receptors. Such simulations are increasingly used to screen for new active compounds and to understand the molecular basis of olfaction. mdpi.comresearchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Elucidation for Biological Function
A detailed Structure-Activity Relationship (SAR) study for this compound has not been documented. SAR studies are essential for understanding which parts of a molecule are critical for its biological effects.
Identification of Pharmacophoric Elements Critical for Biological Efficacy
Due to the lack of SAR studies, the specific pharmacophoric elements of this compound that are critical for its biological efficacy remain unidentified. For many insect pheromones, the presence and position of double bonds and functional groups like epoxides are known to be crucial for receptor recognition and activation. rsc.org The epoxy group, in particular, is a common feature in a class of pheromones and is thought to be vital for their biological function in insect communication. However, without specific research on this compound, any discussion of its pharmacophore would be speculative.
Impact of Epoxy Ring Stereochemistry on Molecular Recognition
The stereochemistry of the epoxide ring in juvenile hormone analogs is a critical determinant of their biological activity, as it directly influences the molecule's ability to bind to specific juvenile hormone receptors (JHRs) within the insect. The natural juvenile hormones themselves are synthesized as specific stereoisomers, and insect receptors have evolved to exhibit a high degree of stereoselectivity. nih.govnih.gov
Research on various insect species has consistently demonstrated that different enantiomers and diastereomers of JH analogs can have vastly different biological potencies. For instance, studies on the fruit fly Drosophila melanogaster have revealed a high degree of ligand stereoselectivity by its juvenile hormone receptor, Gce. nih.gov The geometry of the sesquiterpenoid skeleton and the presence of the terminal epoxide are paramount for effective receptor binding and subsequent activation of target genes. While the optical isomerism at the C11 position has been shown to be less critical in some cases, the natural enantiomer is generally favored for binding. nih.gov
In the case of this compound, the chiral centers at C10 and C11 of the epoxy ring mean that four possible stereoisomers can exist: (10R, 11S), (10S, 11R), (10R, 11R), and (10S, 11S). The precise spatial arrangement of the atoms in these isomers dictates how well the molecule fits into the hydrophobic binding pocket of the JH receptor. Molecular modeling and computational docking studies on related JH analogs have suggested that specific hydrogen bonds, often involving a conserved tyrosine residue within the receptor's binding pocket and the epoxide oxygen, are crucial for stabilizing the ligand-receptor complex. nih.gov
The differential bioactivity of stereoisomers is a well-documented phenomenon. For example, in the bean bug Riptortus pedestris, a specific stereoisomer of JH III skipped bisepoxide (JHSB3) was identified as the endogenous and most biologically active form, with other stereoisomers showing significantly reduced or no activity in averting diapause. i-repository.net This underscores the principle that only an epoxide with the correct stereochemical configuration can ensure the optimal orientation and interaction with key amino acid residues in the receptor's binding site, leading to a productive conformational change in the receptor and the initiation of the downstream signaling cascade.
Interactive Table: Relative Bioactivity of Hypothetical this compound Stereoisomers
This table presents hypothetical data based on typical findings for juvenile hormone analogs to illustrate the principle of stereoselectivity. Actual values for this specific compound would require experimental validation.
| Stereoisomer | Receptor Binding Affinity (Kd, nM) | Relative Agonist Activity (%) |
| (10R, 11S) - Natural configuration analog | 5.2 | 100 |
| (10S, 11R) - Enantiomer | 25.8 | 45 |
| (10R, 11R) - Diastereomer | 89.3 | 12 |
| (10S, 11S) - Diastereomer | 150.1 | 5 |
Significance of the Farnesyl Backbone and Propenyl Ether Moiety for Bioactivity
The farnesyl backbone , a 15-carbon sesquiterpenoid chain, provides the fundamental scaffold for the molecule. Its length and flexibility are crucial for positioning the functionally important epoxide and ether groups correctly within the receptor binding pocket. The hydrophobic nature of the farnesyl chain facilitates its transport through the hemolymph by carrier proteins, such as juvenile hormone binding proteins (JHBPs), and its passage through cell membranes to reach the intracellular JH receptors. nih.gov Computational studies on analogs like (E)-β-farnesene have shown that the long farnesyl chain is typically located inside the hydrophobic cavity of odorant-binding proteins, surrounded by hydrophobic residues. researchgate.net This hydrophobic interaction is a key driving force for the binding of farnesane-type molecules to their protein targets.
Interactive Table: Impact of Structural Moieties on Bioactivity of Farnesane Analogs
This table provides a generalized summary of the functional significance of different parts of farnesane-type juvenoids based on published research on various analogs.
| Structural Moiety | Key Function | Contribution to Bioactivity |
| Epoxy Ring | Primary binding interaction with the JH receptor. | Essential for high-affinity binding and agonist activity. Stereochemistry is critical. nih.govi-repository.net |
| Farnesyl Backbone | Provides the correct molecular length and flexibility for receptor fit. | The hydrophobic character facilitates transport and binding to the hydrophobic receptor pocket. researchgate.net |
| Propenyl Ether Moiety | Influences metabolic stability and interaction with the receptor. | Can enhance potency and prolong activity by resisting enzymatic degradation. Contributes to species-specific receptor recognition. |
Biological Activities and Molecular Mechanisms of Action in Invertebrate Systems
Modulation of Insect Endocrine Pathways as a Juvenile Hormone Mimic (Juvenoid)
While direct experimental studies specifically documenting the juvenile hormone (JH) mimic activity of 10,11-Epoxy-6,7-farnesyl propenyl ether are not prominently available in reviewed literature, the compound's structure is closely related to known juvenoids. The 10,11-epoxyfarnesyl backbone is characteristic of natural Juvenile Hormone III, and other farnesol (B120207) ethers have demonstrated potent JH activity, disrupting normal insect development. nih.govnih.gov Therefore, its potential to act as a juvenoid can be inferred from the established mechanisms of these structurally similar analogues.
Juvenoids exert their effects by mimicking natural JH and binding to the JH receptor. The primary receptor for JH in insects is the Methoprene-tolerant (Met) protein. nih.gov Met is a transcription factor belonging to the basic-Helix-Loop-Helix (bHLH)-Per-Arnt-Sim (PAS) family. For the receptor to become active, Met must form a heterodimer with another bHLH-PAS protein, often Taiman (Tai). The binding of a JH mimic to a hydrophobic ligand-binding pocket within the PAS-B domain of Met is the critical initiating event that stabilizes the Met-Tai complex. A compound like this compound, due to its structural analogy to JH III, would be hypothesized to fit within this pocket, thereby activating the receptor complex.
Upon activation by a ligand, the Met-Tai receptor complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes. A key target gene regulated by this pathway is Krüppel-homolog 1 (Kr-h1). The upregulation of Kr-h1 is a primary molecular response to JH signaling and is responsible for preventing the expression of genes that initiate metamorphosis. Therefore, the continuous presence of a potent JH mimic would lead to sustained Kr-h1 expression, effectively maintaining the insect in its juvenile state and preventing progression to the pupal or adult stage.
The primary and most visible effect of juvenoids is the disruption of metamorphosis. nih.gov Application of a JH mimic to a late-instar larva can prevent the larva-to-pupa or pupa-to-adult transition, resulting in the formation of non-viable intermediates or the death of the insect during molting. nih.gov Studies on farnesol ethers have shown they can cause 100% mortality and completely prevent the emergence of adult insects from treated larvae. nih.gov
Beyond metamorphosis, the JH pathway is crucial for reproductive maturation in adult insects, particularly in females where it governs processes like vitellogenesis (yolk protein synthesis) and oocyte development. While essential for normal reproduction, the unseasonal activation of the JH receptor by a synthetic mimic can disrupt these delicately timed processes, potentially leading to reduced fertility or sterility.
Role as a Pheromone or Pheromone Analogue in Insect Chemical Communication
Research has identified this compound as a synthetic compound with potential applications as a pheromone or pheromone analogue. nih.gov Pheromones are chemical signals used for intraspecies communication, and analogues are synthetic mimics designed to interfere with these communication channels, primarily for pest management. nih.gov The compound's structure, with its long carbon chain, epoxide, and ether functional groups, is suitable for interaction with insect olfactory systems. nih.gov
It is proposed that this compound functions by binding to olfactory receptors (ORs) located on the dendrites of sensory neurons, typically housed in antennal sensilla. nih.gov Insect ORs are a class of G protein-coupled receptors (GPCRs) that form ligand-gated ion channels. The binding of a specific molecule, like a pheromone or its analogue, to an OR is a highly specific interaction dictated by the molecule's size, shape, and functional groups. This binding event induces a conformational change in the receptor, leading to the opening of an ion channel and the depolarization of the neuron. This generates an electrical signal that is transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
By acting as a pheromone analogue, this compound has the potential to disrupt normal insect behavior. nih.gov One of the most common applications for such synthetic compounds is in mating disruption. By permeating the atmosphere with a high concentration of a synthetic sex pheromone analogue, male insects become unable to locate the much weaker pheromone plumes released by females. This sensory overload or "jamming" of the communication channel prevents mating and can lead to a reduction in the target pest population over time. Other potential behavioral modulations could include inducing false trail-following or disrupting aggregation signals, depending on the specific pheromone system being targeted. nih.gov
Table of Mentioned Chemical Compounds
Table 2: Chemical Compounds Referenced in the Article
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of the article; synthetic pheromone analogue. nih.gov |
| Juvenile Hormone III (JH III) | Natural insect hormone; structurally related to the subject compound. nih.gov |
| Farnesol ethers | A class of compounds with demonstrated juvenile hormone activity. nih.gov |
| Krüppel-homolog 1 (Kr-h1) | A protein; a key downstream gene product of JH signaling. |
Interactions with Other Biological Systems
While direct research on the interactions of this compound with other biological systems is not extensively documented in publicly available literature, inferences can be drawn from the broader class of farnesyl derivatives and terpenoids to which it belongs. These compounds are pivotal in mediating complex ecological relationships, particularly in plant-insect and microbial interactions.
Plant-Insect Interactions:
Plants produce a vast array of volatile organic compounds (VOCs), including terpenoids, that play crucial roles in their defense against herbivores. oup.com Farnesyl pyrophosphate is a key precursor in the biosynthesis of sesquiterpenes in plants. oup.com These compounds can have direct toxic or deterrent effects on insect herbivores. oup.com Some terpenoids are known to interfere with insect growth and development by acting as mimics of juvenile hormones, a classification under which this compound falls. arccjournals.com
Furthermore, plants can release specific blends of VOCs upon herbivore attack, which serve to attract natural enemies of the feeding insects, a phenomenon known as indirect defense. scielo.br For instance, the release of green leaf volatiles and methyl salicylate (B1505791) by plants in response to insect feeding can attract predatory insects. oup.com The structural similarity of this compound to naturally occurring farnesyl derivatives suggests it could potentially influence these complex signaling cascades, although specific studies are lacking. The interaction is a dynamic "evolutionary arms race," where plants develop chemical defenses and insects, in turn, evolve mechanisms to overcome them. scielo.br
Microbial Systems:
The role of microorganisms in the degradation and transformation of epoxy compounds is an emerging area of research. Bacteria and fungi have been identified that can utilize epoxy resins as a sole carbon source, indicating the presence of enzymatic pathways capable of breaking down these structures. nih.gov For example, Rhodococcus rhodochrous and Ochrobactrum anthropi have been shown to synergistically degrade epoxy resin. nih.gov The degradation process often involves the oxidation of hydroxyl groups to carbonyls. nih.gov
Terpene epoxides, which share structural similarities with this compound, are also subject to microbial transformations. acs.org Chemoenzymatic epoxidation of terpenes using microbial lipases is a known process, and conversely, microbial systems possess the enzymatic machinery to potentially degrade such compounds. acs.org While direct evidence for the microbial degradation of this compound is not available, the existence of these microbial metabolic pathways for related compounds suggests a potential for interaction.
Resistance Mechanisms and Metabolic Pathways in Target Organisms
The development of resistance to insect growth regulators, including juvenile hormone (JH) analogs like this compound, is a significant challenge in pest management. Resistance can arise through several mechanisms, broadly categorized as metabolic resistance and target-site insensitivity. acs.orgnih.gov
Enzymatic Degradation and Detoxification Pathways (e.g., esterases, epoxide hydrolases)
Metabolic resistance involves the enhanced detoxification of the compound by various enzyme systems, preventing it from reaching its target site. The primary enzymes implicated in the degradation of JH and its analogs are esterases and epoxide hydrolases. wikipedia.orgnih.gov
Esterases (JHE): Juvenile hormone esterases are critical for the natural regulation of JH titers in insects by hydrolyzing the methyl ester group to form the inactive JH acid. wikipedia.orgnumberanalytics.com Overexpression or modification of these esterases can lead to the rapid breakdown of JH analogs, conferring resistance. numberanalytics.com Esterases are a diverse group of enzymes capable of hydrolyzing a wide range of substrates, including various insecticides. scielo.br
Epoxide Hydrolases (JHEH): These enzymes irreversibly degrade JH by hydrolyzing the epoxide group to form a diol. biorxiv.orgnih.gov Increased activity of epoxide hydrolases can also contribute to the detoxification of epoxy-containing JH analogs. nih.gov In Drosophila melanogaster, JHEs are primarily found in the hemolymph, while JHEHs are located within tissues. nih.gov
The interplay between these enzyme families is crucial. For instance, in some insects, silencing the expression of one type of degradation enzyme can lead to a compensatory upregulation of the other. nih.gov
Table 1: Key Enzymes in the Metabolic Degradation of Juvenile Hormone Analogs
| Enzyme Class | Function | Role in Resistance |
| Juvenile Hormone Esterases (JHE) | Hydrolyze the methyl ester group of JH and its analogs. wikipedia.orgnumberanalytics.com | Increased expression or activity leads to enhanced detoxification and resistance. numberanalytics.com |
| Epoxide Hydrolases (JHEH) | Hydrolyze the epoxide ring of JH and its analogs. biorxiv.orgnih.gov | Elevated activity contributes to the breakdown of the compound, conferring resistance. nih.gov |
| Cytochrome P450 Monooxygenases | Catalyze a variety of oxidative reactions, including epoxidation and hydroxylation. researchgate.net | Implicated in the detoxification of various insecticides and may play a role in the metabolism of JH analogs. nih.gov |
| Glutathione S-Transferases (GSTs) | Conjugate xenobiotics with glutathione, increasing their solubility and facilitating excretion. nih.gov | Overexpression can contribute to metabolic resistance against a range of insecticides. nih.gov |
Biochemical and Genetic Basis of Resistance Development
The development of resistance is fundamentally a genetic process, arising from the selection of individuals with heritable traits that allow them to survive exposure to a toxicant.
Biochemical Basis:
The primary biochemical mechanisms of resistance to JH analogs are:
Increased Metabolic Detoxification: As detailed above, this involves the upregulation of detoxifying enzymes like esterases, epoxide hydrolases, and cytochrome P450s. researchgate.net
Target-Site Insensitivity: This occurs when the molecular target of the compound is altered, reducing its binding affinity. nih.govnih.govpnas.org For JH analogs, the target is the juvenile hormone receptor, often the Methoprene-tolerant (Met) protein. pnas.org Mutations in the Met gene can lead to a receptor that no longer binds effectively to the JH analog, rendering the insect resistant. nih.govnih.govnih.govpnas.org Studies in Drosophila melanogaster have shown that Met-resistant strains have a significantly lower binding affinity for JH III. nih.govnih.govpnas.org
Genetic Basis:
The genetic underpinnings of these biochemical changes can include:
Gene Amplification: An increase in the copy number of genes encoding detoxification enzymes, leading to their overexpression. acs.org
Point Mutations: Single nucleotide changes in the coding sequence of a gene that can either enhance the catalytic activity of a detoxification enzyme or alter the structure of a target protein, like the Met receptor, to reduce its affinity for the insecticide. fiocruz.brresearchgate.net For example, a single amino acid substitution has been shown to convert a carboxylesterase into an organophosphorus hydrolase in the blowfly Lucilia cuprina. fiocruz.br
Changes in Gene Regulation: Mutations in regulatory regions of genes that lead to increased transcription and, consequently, higher levels of the resistance-conferring proteins. researchgate.net
The Met gene, which encodes a bHLH-PAS family transcriptional regulator, is a key genetic locus for resistance to JH analogs. nih.govpnas.org Loss-of-function mutations in Met have been shown to confer high levels of resistance to methoprene (B1676399) in Drosophila and have been confirmed to be the JH receptor in the red flour beetle, Tribolium castaneum. pnas.orgpnas.org
Table 2: Summary of Resistance Mechanisms to Juvenile Hormone Analogs
| Mechanism Category | Specific Mechanism | Biochemical/Genetic Detail | Key Insect Examples |
| Metabolic Resistance | Enhanced enzymatic degradation | Upregulation/modification of JHE, JHEH, Cytochrome P450s. numberanalytics.comnih.govresearchgate.net | Myzus persicae (Green peach aphid) acs.org, Musca domestica (Housefly) acs.org |
| Target-Site Insensitivity | Altered juvenile hormone receptor | Mutations in the Methoprene-tolerant (Met) gene reducing binding affinity. nih.govnih.govnih.govpnas.org | Drosophila melanogaster (Fruit fly) nih.govnih.govnih.govpnas.org, Tribolium castaneum (Red flour beetle) pnas.org |
Biosynthesis and Biotransformation Pathways Involving Farnesyl Epoxy Ethers
Enzymatic Synthesis of Farnesyl Epoxy Ether Scaffolds
The enzymatic synthesis of farnesyl epoxy ether scaffolds is a fascinating process orchestrated by a specific class of enzymes that harness the reactivity of prenyl diphosphates to generate complex molecular architectures.
Terpene synthases are pivotal enzymes in the biosynthesis of terpenoids, catalyzing the conversion of acyclic prenyl diphosphates into a vast library of cyclic and acyclic terpene structures. frontiersin.org These enzymes function by facilitating the ionization of the prenyl diphosphate (B83284) substrate, generating a highly reactive carbocation intermediate. nih.govresearchgate.net The subsequent fate of this carbocation is intricately controlled by the enzyme's active site, which guides a series of cyclizations, rearrangements, and quenching reactions to yield specific terpene products. frontiersin.orgcardiff.ac.uk
In the context of farnesyl epoxy ethers, terpene synthases can catalyze the formation of both the epoxide and the ether functionalities. The formation of an epoxide can occur through the enzymatic oxidation of a double bond within the farnesyl backbone. Furthermore, terpene synthases can utilize farnesyl diphosphate analogues that already contain an epoxide to facilitate the formation of cyclic ethers. nih.govresearchgate.net For instance, farnesyl diphosphate analogues with a 10,11-epoxide can be efficiently converted by various sesquiterpene synthases into 11-membered cyclic terpenoid ethers. nih.govresearchgate.net This demonstrates the remarkable versatility of terpene synthases in accommodating modified substrates to produce novel ether-containing terpenoids. nih.govresearchgate.net The formation of ether bonds is a widespread strategy in nature to create a diverse range of natural products. nih.gov
The table below summarizes the role of various sesquiterpene synthases in the formation of a cyclic terpenoid ether from farnesyl diphosphate analogues.
| Sesquiterpene Synthase | Substrate | Product |
| (R)-Germacrene A synthase | Farnesyl diphosphate analogue with a 10,11-epoxide | 11-membered cyclic terpenoid ether |
| Germacradien-4-ol synthase | Farnesyl diphosphate analogue with a 10,11-epoxide | 11-membered cyclic terpenoid ether |
| Aristolochene synthase | Farnesyl diphosphate analogue with a 10,11-epoxide | 11-membered cyclic terpenoid ether |
| δ-Cadinene synthase | Farnesyl diphosphate analogue with a 10,11-epoxide | 11-membered cyclic terpenoid ether |
| Amorphadiene synthase | Farnesyl diphosphate analogue with a 10,11-epoxide | 11-membered cyclic terpenoid ether |
The central precursor for the biosynthesis of sesquiterpenes, including farnesyl epoxy ethers, is farnesyl diphosphate (FPP). researchgate.netfrontiersin.org FPP is a C15 isoprenoid compound synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov In the cytosol of plants, FPP is synthesized by farnesyl diphosphate synthase (FPPS) and serves as a critical branch-point intermediate for various biosynthetic pathways, leading to the formation of sesquiterpenes, sterols, and brassinosteroids. frontiersin.org
The biosynthesis of FPP begins with the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), both of which are five-carbon building blocks. cardiff.ac.uk Isoprenyl diphosphate synthases (IDS) catalyze these elongation reactions. researchgate.net The resulting geranyl diphosphate (GPP, C10) is then further elongated with another molecule of IPP to form FPP (C15). cardiff.ac.uk This process is catalyzed by prenyltransferases. nih.gov
Once formed, FPP is utilized by terpene synthases as the substrate to generate the vast diversity of sesquiterpene skeletons. frontiersin.org The conversion of FPP to various sesquiterpenes is a key step in generating the chemical diversity observed in plants. frontiersin.org
Microbial and Plant Biotransformation of Farnesyl Derivatives
Microorganisms and plants possess a remarkable capacity to metabolize and transform a wide range of organic compounds, including farnesyl derivatives. This process, known as biotransformation, can lead to the formation of novel and often more biologically active compounds. frontiersin.org
Microbial biotransformation has emerged as a powerful tool for generating structural analogues of natural products. frontiersin.org Microorganisms, including bacteria and fungi, produce a plethora of enzymes that can catalyze a wide array of chemical reactions, such as hydroxylation, oxidation, reduction, and glycosylation. These enzymatic modifications can be applied to farnesyl derivatives to introduce new functional groups, including epoxides and ethers. For instance, the production of farnesol (B120207), a sesquiterpene alcohol, can be achieved through the dephosphorylation of farnesyl diphosphate by phosphatases in engineered Escherichia coli. nih.govdntb.gov.ua
In plants, farnesol and its derivatives are involved in various physiological processes and can undergo further metabolic conversions. nih.gov Farnesylation, the attachment of a farnesyl group to proteins, is a crucial post-translational modification that is catalyzed by protein farnesyltransferase. nih.gov The biotransformation of farnesyl derivatives in plants can lead to the production of a diverse array of secondary metabolites with various ecological functions.
The following table lists some of the key enzymes and their roles in the biosynthesis and biotransformation of farnesyl derivatives.
| Enzyme | Function | Pathway |
| Terpene Synthase | Catalyzes the conversion of farnesyl diphosphate to various sesquiterpene scaffolds, including those with epoxide and ether functionalities. frontiersin.orgnih.govresearchgate.net | Terpenoid Biosynthesis |
| Farnesyl Diphosphate Synthase (FPPS) | Synthesizes farnesyl diphosphate from isopentenyl diphosphate and geranyl diphosphate. frontiersin.org | Isoprenoid Biosynthesis |
| Isoprenyl Diphosphate Synthase (IDS) | Catalyzes the elongation of prenyl chains to form prenyl diphosphates. researchgate.net | Isoprenoid Biosynthesis |
| Protein Farnesyltransferase | Catalyzes the attachment of a farnesyl group to proteins. nih.gov | Protein Prenylation |
| Phosphatase | Catalyzes the dephosphorylation of farnesyl diphosphate to farnesol. nih.gov | Farnesol Biosynthesis |
Analytical Methodologies for Detection and Quantification of 10,11 Epoxy 6,7 Farnesyl Propenyl Ether
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are fundamental for the separation and analysis of 10,11-Epoxy-6,7-farnesyl propenyl ether from complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high-resolution separation and sensitive detection, making them suitable for the analysis of this type of compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like terpene derivatives. For this compound, a non-polar or medium-polarity capillary column is typically employed for separation. The compound is first vaporized and then carried by an inert gas through the column, where it is separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification. The use of a thermal desorption unit coupled with GC-MS can be an effective method for analyzing trace amounts of such epoxides. diva-portal.org
Table 1: Illustrative GC-MS Parameters for Analysis of a Farnesyl Ether Derivative
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a valuable tool for analyzing less volatile or thermally labile compounds, and it can be adapted for epoxide analysis. nih.govnih.gov Reversed-phase chromatography is a common approach, where a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. thermofisher.comresearchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are typically used as ionization sources. LC-MS/MS provides high selectivity and sensitivity through selected reaction monitoring (SRM), which is ideal for quantifying the analyte in complex biological samples. thermofisher.com
Table 2: Representative LC-MS/MS Parameters for Terpenoid Epoxide Analysis
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Detection | Selected Reaction Monitoring (SRM) |
Spectroscopic Identification and Characterization in Complex Biological Matrices
The definitive identification of this compound, especially within intricate biological samples, necessitates the use of spectroscopic techniques. Mass spectrometry, as part of GC-MS and LC-MS, provides crucial information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the compound's mass and characteristic fragment ions resulting from the cleavage of the ether linkage and opening of the epoxide ring.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the structural elucidation of the purified compound. It provides detailed information about the chemical environment of each atom in the molecule, confirming the presence of the farnesyl backbone, the propenyl ether group, and the specific location of the epoxy ring at the 10,11-position. While not detailed in the provided search results for this specific compound, the synthesis and characterization of similar fluorophores with ether moieties rely on such spectroscopic methods for structural confirmation. researchgate.net
Bioassay-Guided Fractionation and Chemical Characterization in Research Settings
In the context of discovering and identifying new insect pheromones or behavior-modifying chemicals, bioassay-guided fractionation is a critical research strategy. nih.gov This process involves the separation of a complex biological extract into simpler fractions, followed by testing each fraction for biological activity.
The process for a compound like this compound would typically involve:
Extraction: An organic solvent is used to extract chemicals from the source material (e.g., an insect gland or a plant that produces insect attractants).
Fractionation: The crude extract is then separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Bioassay: Each fraction is tested for a specific biological response in the target insect, such as attraction or mating behavior.
Iterative Fractionation and Bioassay: The active fractions are further purified and re-tested until a pure, biologically active compound is isolated.
Chemical Characterization: Once isolated, the pure compound is subjected to spectroscopic analysis (GC-MS, LC-MS, NMR) to determine its chemical structure.
This approach is instrumental in linking a specific chemical structure to a biological function, which is a cornerstone of chemical ecology research. nih.gov The use of pheromones in pest control, for instance, often stems from the initial discovery and characterization of these compounds through bioassay-guided fractionation. basf.com
Future Directions and Theoretical Implications in Chemical Biology
Advancements in the Rational Design of Bioactive Farnesyl Epoxy Ether Analogues
The rational design of novel bioactive compounds is a cornerstone of modern agrochemical and pharmaceutical research. For 10,11-Epoxy-6,7-farnesyl propenyl ether, its core structure serves as a versatile scaffold for the systematic modification and optimization of biological activity. The farnesyl group, a C15 isoprenoid chain, is a common motif in insect juvenile hormones, which regulate development, metamorphosis, and reproduction. The 10,11-epoxide functionality is also a critical feature of natural insect juvenile hormones.
Future research in the rational design of analogues of this compound would likely focus on structure-activity relationship (SAR) studies. These studies would involve synthesizing a library of derivatives with systematic modifications to understand how each part of the molecule contributes to its biological effect. Key areas for modification would include:
The Propenyl Ether Group: The length, saturation, and stereochemistry of the ether-linked chain could be altered to probe the binding pocket of target receptors. For instance, replacing the propenyl group with other short-chain alkyl or alkenyl groups could significantly impact bioactivity.
The Farnesyl Backbone: Modifications to the farnesyl chain, such as altering the stereochemistry of the double bonds or introducing additional functional groups, could enhance selectivity and potency.
The Epoxide Ring: The position and stereochemistry of the epoxide are crucial for activity in many juvenile hormone mimics. Synthesizing and testing diastereomers of the epoxide would be a critical step in the rational design process.
These SAR studies would be guided by computational modeling and docking simulations to predict the binding affinity of designed analogues to insect hormone receptors or other target proteins. The synthesis of farnesyl diphosphate (B83284) analogues with photoactive groups has already proven to be a valuable tool in studying protein prenyltransferases, and a similar approach could be applied to identify the specific protein targets of this compound in insects. nih.gov
A theoretical framework for such an SAR study is presented in the table below, illustrating how systematic modifications could be correlated with biological activity.
Table 1: Theoretical Structure-Activity Relationship (SAR) Study of this compound Analogues
| Compound/Analogue | Modification from Parent Compound | Predicted Effect on Juvenile Hormone (JH) Mimic Activity | Rationale |
| This compound | Parent Compound | Baseline Activity | The combination of the farnesyl backbone and terminal epoxide mimics natural JH. |
| Analogue A | Replacement of propenyl ether with methyl ether | Likely decrease in activity | The propenyl group may be crucial for specific hydrophobic interactions within the receptor binding site. |
| Analogue B | Saturation of the C6-C7 double bond | Potential decrease in activity | The rigidity and conformation conferred by the double bond may be important for optimal receptor binding. |
| Analogue C | Inversion of stereochemistry at the epoxide | Significant change in activity (increase or decrease) | The precise 3D orientation of the epoxide is often critical for interaction with the active site of target enzymes or receptors. |
| Analogue D | Addition of a hydroxyl group to the farnesyl chain | Potential increase in binding affinity | The hydroxyl group could form additional hydrogen bonds with the receptor, enhancing binding. |
Interdisciplinary Approaches in Insect Chemical Ecology and Endocrine Disruption Research
The study of this compound is inherently interdisciplinary, bridging synthetic organic chemistry with insect chemical ecology and endocrinology. Chemical ecology focuses on the role of chemical signals in the interactions of organisms with their environment. Pheromones and hormones are key players in these interactions, and synthetic mimics like this compound are invaluable tools for their study.
Future research will likely see a convergence of techniques from these fields to elucidate the precise role of this compound. For example, electrophysiological studies, such as electroantennography (EAG), could be used to determine if the compound is detected by insect olfactory systems, suggesting a role as a pheromone mimic. In parallel, endocrine disruption assays could assess its impact on insect development and reproduction, confirming its function as a hormone analogue.
The potential for this compound to act as an endocrine disruptor in target insect pests is of particular interest for the development of novel pest management strategies. Endocrine-disrupting chemicals interfere with the normal hormonal functions of an organism. nih.gov In the context of insect control, compounds that mimic juvenile hormone can prevent larvae from pupating, leading to their death, or can sterilize adult insects. The study of farnesyl methyl ether, a known juvenile hormone mimic, has demonstrated such effects. nih.gov
An integrated research approach would involve:
Synthesis and Purification: Production of highly pure this compound and its analogues.
Behavioral Assays: Testing the compound's ability to attract, repel, or otherwise modify the behavior of specific insect species.
Electrophysiology: Measuring the response of insect olfactory neurons to the compound.
Endocrine Bioassays: Assessing the compound's effects on insect metamorphosis, ovarian development, and fecundity.
Molecular Biology: Identifying the specific receptors and enzymes that interact with the compound.
This interdisciplinary approach will not only advance our understanding of the bioactivity of this compound but also contribute to the broader fields of insect chemical ecology and the development of safer and more selective insecticides.
Contributions to the Fundamental Understanding of Hormone Mimicry and Pheromone Biology
The study of synthetic molecules that mimic natural signaling compounds provides deep insights into the fundamental principles of molecular recognition in biological systems. This compound, with its combination of a hormone-like farnesyl epoxy structure and a potentially novel propenyl ether tail, is an excellent candidate for probing the specificity of insect hormone and pheromone receptors.
A key question in pheromone biology is how insects achieve such high specificity and sensitivity in detecting chemical cues. By comparing the binding and activation of insect receptors by a natural hormone or pheromone versus a synthetic mimic like this compound, researchers can identify the key structural motifs responsible for molecular recognition. For example, if the propenyl ether group proves to be a more potent mimic than the ester group found in natural juvenile hormones for a particular insect species, it would suggest that the receptor's binding pocket is more accommodating to an ether linkage.
Furthermore, the study of how such compounds are metabolized by insects can reveal novel detoxification pathways or mechanisms of resistance. This has important implications for the long-term viability of insect control agents.
Future contributions of research on this compound to fundamental science could include:
Mapping Receptor Binding Pockets: Using photoaffinity labeling with analogues of this compound to identify the specific amino acid residues that form the binding pocket of insect hormone receptors.
Elucidating Signal Transduction Pathways: Investigating the downstream cellular events that occur after the compound binds to its receptor.
Understanding the Evolution of Chemical Signaling: Comparing the activity of this compound across different insect orders could provide clues about the evolution of hormone and pheromone receptors.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10,11-epoxy-6,7-farnesyl propenyl ether, and how do isotopic labeling methods enhance mechanistic studies?
- Methodological Answer : The compound can be synthesized via hydrogenation of 10,11-epoxy-6,7-cis-2,3-trans/cis-farnesyl propynyl ether using tritium gas, yielding high-specific-activity products for tracing metabolic or degradation pathways. Isotopic labeling via methylation of acids with diazomethane in the presence of tritium water (e.g., for methyl esters) enables precise tracking in biological systems .
- Experimental Design : Use GC-MS or LC-MS to verify isotopic incorporation and monitor reaction intermediates. Ensure inert conditions (e.g., argon atmosphere) during hydrogenation to prevent side reactions.
Q. How does the stability of this compound vary under different storage conditions, and what analytical techniques validate its purity?
- Methodological Answer : Stability is influenced by temperature, light, and humidity. Store at –20°C under nitrogen. Purity is validated via HPLC coupled with UV/Vis detection (λ = 210–280 nm for conjugated systems) and NMR spectroscopy (e.g., monitoring epoxy ring integrity at δ 3.0–4.0 ppm) .
- Data Contradiction Note : Discrepancies in stability reports may arise from residual solvents (e.g., methanol) accelerating degradation; always include solvent control experiments.
Advanced Research Questions
Q. What catalytic systems enable stereoselective functionalization of the epoxy moiety in this compound?
- Methodological Answer : Organocatalysts like diarylprolinol silyl ethers facilitate asymmetric epoxide ring-opening reactions. For example, nucleophilic attack by amines or thiols under mild acidic conditions (pH 4–6) can yield chiral diols or thioethers. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Experimental Challenge : Competing side reactions (e.g., epoxy ring rearrangement) require careful control of catalyst loading (≤5 mol%) and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
